![molecular formula C19H21N3O5S B2777853 ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-91-7](/img/structure/B2777853.png)
ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques like NMR, IR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : Ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (let’s call it “Compound X” for brevity) serves as a valuable building block in organic synthesis. Unlike many protocols available for functionalizing alkyl boronic esters, protodeboronation (removing the boron moiety) is not well-developed. However, Compound X has been investigated for its potential in this area .
Catalytic Protodeboronation
- Radical Approach : Compound X has been studied for catalytic protodeboronation of alkyl boronic esters. This process utilizes a radical approach, allowing for the removal of the boron moiety. The resulting products can be further utilized in various synthetic transformations .
Anti-Markovnikov Alkene Hydromethylation
- Formal Anti-Markovnikov Transformation : The hydromethylation sequence, enabled by the catalytic protodeboronation of Compound X, leads to the formation of anti-Markovnikov alkenes. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-D8-THC and cholesterol .
Total Synthesis of Natural Products
- Indolizidine 209B and d-®-Coniceine : The protodeboronation of Compound X has been employed in the formal total synthesis of indolizidine 209B and d-®-coniceine. These natural products have complex structures and biological significance, making their synthesis an exciting application .
Boron Chemistry and Suzuki–Miyaura Coupling
- Suzuki–Miyaura Coupling : While not directly related to Compound X, it’s worth noting that Suzuki–Miyaura (SM) cross-coupling reactions are widely applied in organic synthesis. These reactions use organoboron reagents, including boronic esters, to form carbon–carbon bonds. The success of SM coupling lies in its mild conditions and functional group tolerance .
Drug Discovery and Medicinal Chemistry
Mechanism of Action
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-12-14(10-22)28-18(15(12)16(20)23)21-17(24)11-6-4-5-7-13(11)26-2/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHOWLNVAXQOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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